molecular formula C12H9F3N2S B12162012 Pyrimidine, 2-(methylthio)-4-phenyl-6-(trifluoromethyl)- CAS No. 2627-52-3

Pyrimidine, 2-(methylthio)-4-phenyl-6-(trifluoromethyl)-

Cat. No.: B12162012
CAS No.: 2627-52-3
M. Wt: 270.28 g/mol
InChI Key: PQTKAEIVSMJYCD-UHFFFAOYSA-N
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Description

Pyrimidine, 2-(methylthio)-4-phenyl-6-(trifluoromethyl)-, is a trisubstituted pyrimidine derivative characterized by a methylthio group at position 2, a phenyl ring at position 4, and a trifluoromethyl (CF₃) group at position 5. This compound is of significant interest in medicinal chemistry due to its structural features, which are associated with enhanced metabolic stability and receptor binding affinity. The trifluoromethyl group is known to improve electronegativity and lipophilicity, while the methylthio substituent may act as a leaving group, facilitating further chemical modifications . Commercial availability (e.g., CAS 16097-62-4) underscores its relevance in pharmaceutical research .

Properties

CAS No.

2627-52-3

Molecular Formula

C12H9F3N2S

Molecular Weight

270.28 g/mol

IUPAC Name

2-methylsulfanyl-4-phenyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C12H9F3N2S/c1-18-11-16-9(8-5-3-2-4-6-8)7-10(17-11)12(13,14)15/h2-7H,1H3

InChI Key

PQTKAEIVSMJYCD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies

Early approaches focused on constructing the pyrimidine ring via [3 + 3] cyclocondensation between 1,3-diketones and amidine derivatives. A representative protocol from patent literature involves reacting 3-cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propyl-1,3-dione with triethyl orthoformate in diacetyl oxide, followed by hydroxylamine-mediated cyclization. This method achieves moderate yields (65–70%) but requires stringent pH control (3.0–5.0) during the hydroxylamine addition phase.

Direct Functionalization of Preformed Pyrimidines

Chemoselective O-Alkylation

A breakthrough in synthetic efficiency came with direct alkylation of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine intermediates. As demonstrated in ACS Omega (2022), treating 6-substituted pyrimidin-2(1H)-ones with 4-(iodomethyl)pyrimidines in acetone at reflux for 30 minutes achieves 86–98% yields. The optimized conditions use potassium carbonate as base, with the reaction showing remarkable tolerance to diverse aryl substituents at the 6-position.

Table 1: Solvent Optimization for O-Alkylation

SolventTime (h)Temp (°C)Yield (%)
MeCN1.0Reflux90
Me₂CO0.5Reflux89
MeCN16.02576

Critical analysis of solvent effects reveals acetone's superiority over acetonitrile in minimizing side reactions, attributed to its intermediate polarity and boiling point. Single-crystal X-ray diffraction confirmed the exclusive formation of O-alkylated products, with no detectable N-alkylation byproducts under these conditions.

Thioether Formation via Nucleophilic Displacement

Patent EP2184277B1 discloses a robust method for installing the methylthio group through SN2 displacement. Reacting 4-chloromethyl-2-arylpyrimidines with 4-mercapto-2-methylphenol in acetonitrile with cesium carbonate achieves complete conversion within 5 hours. The protocol's key innovation lies in sequential alkylation:

  • Thiolate Formation:
    ArSH+Cs2CO3ArSCs++H2O+CO2\text{ArSH} + \text{Cs}_2\text{CO}_3 \rightarrow \text{ArS}^- \text{Cs}^+ + \text{H}_2\text{O} + \text{CO}_2

  • Nucleophilic Attack:
    ArS+ClCH2-PyrimidineArS-CH2-Pyrimidine+Cl\text{ArS}^- + \text{ClCH}_2\text{-Pyrimidine} \rightarrow \text{ArS-CH}_2\text{-Pyrimidine} + \text{Cl}^-

This method achieves 78–85% isolated yields after column chromatography (hexane:ethyl acetate = 5:1). Notably, the methylthio group demonstrates stability toward subsequent oxidation steps when using mild aqueous workup conditions.

Trifluoromethyl Group Incorporation

Halogen Exchange Reactions

Late-stage introduction of the trifluoromethyl group employs halogen exchange using silver trifluoroacetate. A modified procedure from PMC9334529 involves treating 6-chloropyrimidine intermediates with AgCF₃CO₂ in DMF at 120°C for 24 hours. This method circumvents the need for hazardous fluorinating agents, achieving 65–72% yields with excellent regioselectivity.

Key Considerations:

  • Strict anhydrous conditions prevent hydrolysis of the silver reagent

  • Excess (3 equiv.) AgCF₃CO₂ ensures complete conversion

  • Microwave-assisted heating reduces reaction time to 2 hours with comparable yields

Purification and Characterization

Crystallization Techniques

High-purity product isolation (≥99%) employs fractional crystallization from hexane/methanol (9:1) at −4°C. This solvent combination leverages the compound's differential solubility:

  • Hexane precipitates aromatic byproducts

  • Methanol retains polar impurities in solution

Single crystals suitable for X-ray analysis form within 48 hours under these conditions, enabling unambiguous structural confirmation.

Chromatographic Methods

For intermediates containing acid-sensitive groups, flash chromatography on silica gel with hexane/ethyl acetate (95:5) achieves effective separation. The methylthio group's low polarity allows early elution, simplifying isolation from more polar decomposition products.

Scalability and Process Optimization

Industrial-scale adaptations replace batch reactors with continuous flow systems for exothermic alkylation steps. A representative pilot plant process uses:

  • Tubular reactor (ID 10 mm, L 2 m)

  • Residence time: 8 minutes

  • Throughput: 12 kg/hour

  • Yield: 91% (vs. 89% batch)

Economic analysis reveals 23% cost reduction compared to traditional methods, primarily from reduced solvent consumption and higher space-time yields.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYield (%)Purity (%)Time (h)Scalability
Cyclocondensation65–709524Moderate
Direct Alkylation86–98990.5High
Halogen Exchange65–729724Low

Direct alkylation emerges as the preferred route due to its short reaction time and excellent yield. However, cyclocondensation remains valuable for introducing complex substituents at the 4-position .

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions.

    Substitution: It reacts with nucleophiles, such as amines or thiols.

    Reduction: Reduction of the trifluoromethyl group is possible.

Common Reagents::

    Arylboronic acids: Used in Suzuki–Miyaura coupling.

    Palladium catalysts: Facilitate cross-coupling reactions.

Major Products:: The major products depend on the specific reaction conditions and substituents. Various aryl-substituted derivatives are accessible.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of trifluoromethyl pyrimidine derivatives. For example, compounds bearing this moiety have shown promising activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) cells . The incorporation of a methylthio group has been linked to enhanced anticancer efficacy compared to other substituents, suggesting a structure-activity relationship that warrants further investigation .

Antimicrobial Properties

The compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that derivatives of pyrimidine with trifluoromethyl groups exhibit potent action against pathogens like Escherichia coli and Staphylococcus aureus, as well as antifungal effects against species such as Aspergillus flavus and Aspergillus niger . The presence of specific substituents can enhance the bacteriostatic effects, making these compounds valuable in developing new antimicrobial agents.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing a series of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones demonstrated their potential as anticancer agents. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines, revealing IC50 values that indicate effective inhibition of cell proliferation at low concentrations .

Case Study 2: Enzyme Inhibition Studies

Another investigation assessed the inhibitory effects of pyrimidine derivatives on human cathepsins K and S. The results showed that compounds derived from Pyrimidine, 2-(methylthio)-4-phenyl-6-(trifluoromethyl)- exhibited high inhibitory activity, with pIC50 values exceeding 7. These findings suggest potential therapeutic applications in treating diseases associated with cathepsin activity .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of cancer cell proliferation in various linesEffective against PC3, K562, Hela, A549; structure-activity relationship noted
Antimicrobial PropertiesActivity against Gram-positive and Gram-negative bacteriaSignificant efficacy against E. coli and S. aureus; antifungal properties observed
Enzyme InhibitionInhibition of human cathepsins K and SHigh pIC50 values indicating strong inhibition potential

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting biological processes.

Comparison with Similar Compounds

Position 2 Substituents

  • Morpholine vs. Methylthio :
    Morpholine-substituted pyrimidines (e.g., CID891729) exhibit potent EP2 receptor positive allosteric modulation, with a fold shift in PGE2 EC50 of ~15. In contrast, methylthio derivatives like the target compound may prioritize synthetic versatility over direct receptor activity, as sulfur-containing groups can enhance reactivity in cross-coupling reactions .
  • Piperidine and Piperazine :
    Replacement of morpholine with piperidine or piperazine at position 2 reduces EP2 activity, highlighting the critical role of oxygen in the morpholine ring for receptor interaction .

Position 4 Substituents

  • Phenyl vs. Chloro :
    The phenyl group in the target compound increases lipophilicity compared to 4-chloro analogs (e.g., CAS 16097-63-5). This difference impacts bioavailability, with phenyl-substituted derivatives showing higher membrane permeability in pharmacokinetic studies .
  • Functionalized Aromatics: Derivatives with electron-withdrawing groups (e.g., 3-nitrophenoxy in ) exhibit varied biological activities, such as EGFR inhibition, but lack the trifluoromethyl group’s stabilizing effects .

Position 6 Substituents

  • Trifluoromethyl vs. Methyl/Thiophene :
    The CF₃ group enhances metabolic stability compared to methyl () or thiophene () substituents. For example, 4-methyl-6-phenylpyrimidines show reduced resistance to oxidative degradation .

Chemical and Physical Properties

Property Target Compound 4-Chloro Analog (CAS 16097-63-5) Morpholine Derivative (CID891729)
Molecular Weight 299.3 g/mol 273.6 g/mol 325.3 g/mol
Solubility (LogP) 3.2 (predicted) 2.8 2.5
Stability High (CF₃ stabilization) Moderate High (morpholine ring)
Synthetic Yield 75–85% 60–70% 50–60%

Patent and Commercial Relevance

  • European patents cover azetidinyl-substituted pyrimidines (e.g., 2-[2-methylazetidin-1-yl]-4-phenyl-6-CF3-pyrimidine), emphasizing the therapeutic value of CF₃ groups . The target compound’s methylthio group distinguishes it from these analogs, offering distinct intellectual property opportunities.

Biological Activity

Pyrimidine, 2-(methylthio)-4-phenyl-6-(trifluoromethyl)-, with the CAS number 2627-52-3, is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C₁₂H₉F₃N₂S
  • Molecular Weight : 270.27 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a methylthio group at the 2-position, a phenyl group at the 4-position, and a trifluoromethyl group at the 6-position.

Biological Activity Overview

Pyrimidine derivatives are known for their wide range of biological activities, including:

  • Anticancer : Several studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown potent activity against various cancer cell lines.
  • Anti-inflammatory : Pyrimidine derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The IC₅₀ values for some derivatives were reported to be comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial : Research has shown that pyrimidine derivatives possess antibacterial and antifungal activities against various pathogens .

Anticancer Activity

In a recent study assessing the anticancer potential of pyrimidine derivatives, several compounds were tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values as low as 0.01 µM against specific cancer types, highlighting their potency .

CompoundCell Line TestedIC₅₀ (µM)
Compound AMCF-7 (Breast)0.09
Compound BA549 (Lung)0.03
Compound CColo-205 (Colon)0.01

Anti-inflammatory Effects

The anti-inflammatory activity of pyrimidine derivatives was evaluated through in vitro assays measuring COX-1 and COX-2 inhibition. Notably, some compounds demonstrated stronger inhibition of COX-2 compared to COX-1, with IC₅₀ values around 0.04 µmol, indicating their potential as anti-inflammatory agents .

CompoundCOX-1 IC₅₀ (µmol)COX-2 IC₅₀ (µmol)
Compound D0.100.04
Compound E0.120.04

Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives was assessed against several bacterial strains, including E. coli and S. aureus. Some compounds displayed minimum inhibitory concentrations (MIC) below 50 µg/mL, suggesting significant antimicrobial potential .

Case Studies

  • Case Study on Anticancer Activity :
    • A study involving a series of thiazolo[4,5-d]pyrimidine derivatives revealed that one compound exhibited high cytotoxicity across multiple cancer cell lines (A375, DU145), supporting its further development as an anticancer agent .
  • Case Study on Anti-inflammatory Effects :
    • In vivo tests using carrageenan-induced paw edema models confirmed that certain pyrimidine derivatives significantly reduced inflammation compared to control groups treated with indomethacin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(methylthio)-4-phenyl-6-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves using pyrimidine precursors functionalized with trifluoromethyl and phenyl groups. For example, chlorinated pyrimidine intermediates (e.g., 4-chloro-6-methyl-2-trifluoromethylpyrimidine) can react with methylthio nucleophiles under controlled heating (60–80°C) in inert atmospheres. Catalysts like Pd-based systems or CuI may enhance cross-coupling efficiency. Reaction progress should be monitored via TLC or HPLC to optimize yield and purity .

Q. How can the structure and purity of this compound be confirmed after synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm substituent positions and detect impurities. The trifluoromethyl group (CF3-CF_3) typically shows a singlet in 19F^{19}F NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C12H10F3N2S\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_2\text{S}).
  • X-ray Crystallography : If single crystals are obtained, crystallographic data (e.g., bond lengths, angles) resolve ambiguities in stereochemistry .

Q. What reaction mechanisms are relevant for modifying the methylthio group in this compound?

  • Methodological Answer : The methylthio (SMe-SMe) group is susceptible to oxidation (e.g., forming sulfoxides or sulfones) or nucleophilic displacement. For example, oxidation with H2O2/AcOH\text{H}_2\text{O}_2/\text{AcOH} yields sulfoxide derivatives, while substitution with amines requires activation via halogenation (e.g., using PCl5\text{PCl}_5) to generate reactive intermediates .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported dihedral angles for structurally related pyrimidines?

  • Methodological Answer : In crystal structures of analogous compounds (e.g., N-(4-chlorophenyl)-5-substituted pyrimidines), dihedral angles between the pyrimidine ring and aryl substituents vary due to intramolecular hydrogen bonding or steric effects. For example, in , dihedral angles ranged from 5.25.2^\circ to 86.186.1^\circ. To reconcile such discrepancies:

  • Perform density functional theory (DFT) calculations to compare experimental and theoretical conformers.
  • Analyze packing interactions (e.g., C–H⋯π bonds) that may constrain molecular flexibility in the solid state .

Q. What strategies are effective for enhancing the biological activity of this compound, particularly in antimicrobial applications?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Introduce electron-withdrawing groups (e.g., NO2-NO_2) at the phenyl ring to improve membrane permeability.
  • Derivatization : Replace the methylthio group with morpholino or amino moieties to modulate solubility and target affinity. For example, highlights morpholino derivatives with improved pharmacokinetic profiles.
  • Biological Testing : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi to validate activity .

Q. How can conflicting data on reaction yields in multi-step syntheses be addressed?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, catalyst loading) affecting yield. For instance, notes that phosphorous oxychloride-mediated reactions require strict temperature control (0–5°C) to minimize side products.
  • In Situ Monitoring : Employ techniques like FTIR or reaction calorimetry to track intermediate formation and optimize stepwise conversions .

Q. What analytical approaches are recommended for detecting trace impurities in this compound?

  • Methodological Answer :

  • LC-MS/MS : Combine liquid chromatography with tandem MS to identify low-abundance byproducts (e.g., dehalogenated or dimerized species).
  • Elemental Analysis : Confirm stoichiometry and detect inorganic residues (e.g., chloride from synthesis steps).
  • Solid-State NMR : Characterize amorphous impurities undetectable by XRD .

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